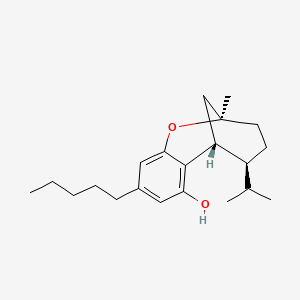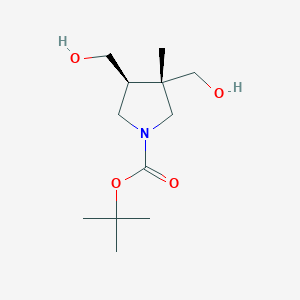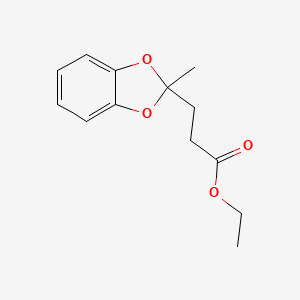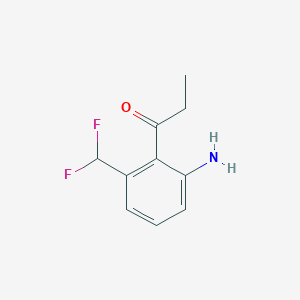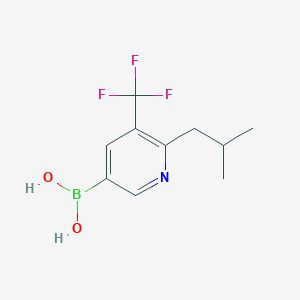
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. The Suzuki-Miyaura coupling reaction is a widely used industrial method for producing various boronic acids, including this compound .
化学反応の分析
Types of Reactions
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols .
科学的研究の応用
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the isobutyl and trifluoromethyl groups.
Pinacol boronic esters: These compounds are more stable and easier to handle but may not have the same reactivity as (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid.
Uniqueness
The presence of the isobutyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and electronic effects, which can influence its reactivity and interactions in various applications .
特性
分子式 |
C10H13BF3NO2 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC名 |
[6-(2-methylpropyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-6(2)3-9-8(10(12,13)14)4-7(5-15-9)11(16)17/h4-6,16-17H,3H2,1-2H3 |
InChIキー |
WJQZGWMYPOTAPU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)CC(C)C)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
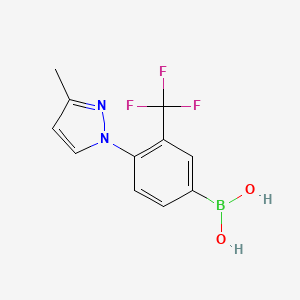
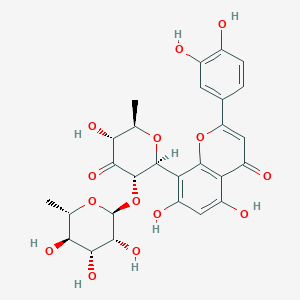
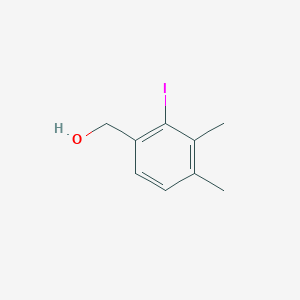
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)

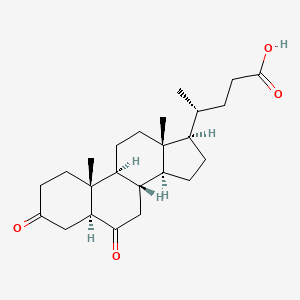
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
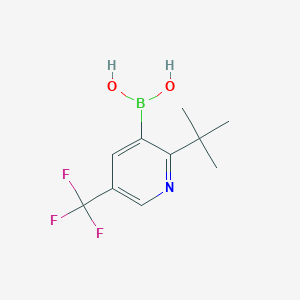
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
